Sodium feredetate

Descripción

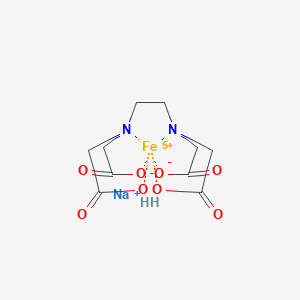

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

15708-41-5 |

|---|---|

Fórmula molecular |

C10H12FeN2NaO8 |

Peso molecular |

367.05 g/mol |

Nombre IUPAC |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+) |

InChI |

InChI=1S/C10H16N2O8.Fe.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 |

Clave InChI |

MKWYFZFMAMBPQK-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |

SMILES canónico |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] |

Otros números CAS |

15708-41-5 |

Descripción física |

Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; |

Pictogramas |

Irritant |

Números CAS relacionados |

15275-07-7 (Parent) |

Sinónimos |

ammonium ferric edetate EDTA Fe(III) EDTA ferric ammonium Fe(III)-EDTA Fe(III)-edta complex (1:1) Fe(III)-EDTA, ammonium salt Fe(III)-EDTA, potassium salt Fe(III)-EDTA, sodium salt Fe(III)-EDTA, sodium salt, trihydrate ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen ferric EDTA ferric sodium edetate ferric-edta hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III) iron(III) EDTA Irostrene monoferric edetate NaFeEDTA sodium feredetate sodium iron EDTA Sytron |

Origen del producto |

United States |

Synthesis Methodologies for Sodium Feredetate

Chelation of Ferric Chloride with Ethylenediaminetetraacetic Acid Derivatives

This is a common method for producing sodium feredetate, capitalizing on the strong affinity of EDTA for ferric ions . The reaction typically occurs in an aqueous medium.

Stoichiometric Control in Reaction Optimization

Maintaining a specific stoichiometric ratio between the ferric chloride and the ethylenediaminetetraacetic acid derivative is crucial for optimizing the reaction and achieving a high-purity product google.com. Optimal molar ratios of EDTA tetrasodium (B8768297) to FeCl₃ are reported to range from 1:1 to 1.15:1 to ensure complete chelation and minimize residual free iron . One reported method uses a molar ratio of ferric trichloride (B1173362), tetrasodium ethylenediaminetetraacetate (B1237979), and water of 1:1:25 guidechem.com. Another patent suggests a molar ratio of ferric trichloride, ethylenediamine (B42938) tetraacetic acid tetrasodium salt, and water in the range of 1:1:25 to 1:2:35 google.com.

Influence of pH and Temperature on Chelation Efficiency

The efficiency of the chelation reaction is significantly influenced by both pH and temperature. Elevated temperatures, generally above 60°C, can enhance reaction rates . Reaction temperatures between 80°C and 100°C are common, with preferable temperatures between 85°C and 95°C google.com. However, temperatures exceeding 100°C risk EDTA decomposition .

Controlling the pH is also critical. A pH range of 4-7 is considered optimal, balancing chelation efficiency and stability . Acidic conditions favor the solubility of Fe³⁺, while a neutral pH helps minimize undesirable side reactions . Sodium bicarbonate is often used to adjust the pH of the reaction mixture to around 7 google.com. One method specifies adjusting the pH to between 6 and 8 google.com.

The reaction time also plays a role, with reported times ranging from 30 to 90 minutes, and preferred times between 50 and 70 minutes google.com.

Here is a summary of typical reaction parameters:

| Parameter | Range | Preferred Range | Source |

| Molar Ratio (FeCl₃:EDTA) | 1:0.5 to 1:1.5 | 1:0.8 to 1:1.2 | google.com |

| Reaction Temperature | 80 - 100 °C | 85 - 95 °C | google.com |

| Reaction Time | 30 - 90 minutes | 50 - 70 minutes | google.com |

| pH | 6 - 8 | Around 7 | google.com |

| FeCl₃ Concentration | 0.20 - 0.60 mol/L (water) | 0.30 - 0.50 mol/L (water) | google.com |

Purification Strategies for High Purity Product

Achieving high purity in the final this compound product is essential, particularly for pharmaceutical applications google.com. Purification typically involves crystallization and washing steps. After the reaction, the mixture is often cooled to induce crystallization google.com. The addition of ethanol (B145695) can facilitate this crystallization process google.com. Crystallization can be performed by cooling to temperatures between 20°C and 50°C, often with the use of seed crystals .

Filtration is used to collect the solid product google.com. The filter cake is then typically washed with a solvent, such as ethanol or medicinal alcohol, to remove impurities google.com. Drying the collected solid, often at around 50°C, yields the final high-purity this compound product google.com. Reported purities for products obtained through optimized processes can reach over 99.9% google.com.

One purification strategy involves a preliminary reaction followed by cooling and crystallization. This is then followed by a separation step (filtration or centrifugation) to obtain a solid product and a liquid phase. The solid product is dried to yield this compound, while the liquid phase undergoes further treatment, potentially including chromatography, to separate sodium chloride byproduct from the this compound, with the latter being recycled back into the primary reaction guidechem.comgoogle.com.

Alternative Synthetic Routes

While chelation of ferric chloride with EDTA derivatives is a primary method, other synthetic routes to this compound have been explored.

Direct Synthesis from Elemental Iron and Ethylenediaminetetraacetic Acid

An alternative approach involves using elemental iron as the starting material . In this method, elemental iron, such as reduced or electrolytic grade iron, reacts with hydrochloric acid to generate ferrous ions (Fe²⁺) in situ . Subsequent oxidation to ferric ions (Fe³⁺) and chelation with EDTA occurs under controlled conditions . One example describes reacting iron powder with hydrochloric acid, followed by the addition of EDTA .

Preparation via Ferrous Salts and Aeration

Another route involves the preparation of this compound via ferrous salts and aeration. While specific details for this compound synthesis using this exact method were not extensively detailed in the search results, the general principle of using ferrous salts and aeration for iron oxidation in the presence of a chelating agent like EDTA is a known chemical process. Aeration provides the necessary oxygen to oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which can then be chelated by EDTA. One reported method for preparing EDTA ferric sodium salt mentions using ferric hydroxide (B78521) as a raw material, which is prepared by reacting sodium hydroxide or ammonia (B1221849) water with ferric chloride or ferric sulfate (B86663) guidechem.comgoogle.com. This suggests an indirect route potentially involving the formation of an iron intermediate.

Reaction of Ferric Hydroxide or Ferric Oxide with Ethylenediaminetetraacetic Acid

While detailed specific protocols for the direct reaction of ferric hydroxide or ferric oxide solely with ethylenediaminetetraacetic acid are not extensively detailed in the provided search results as standalone methods, the general principle of using these iron sources in conjunction with EDTA or its salts is mentioned in the context of this compound production google.com. One reported method involves the use of ferric hydroxide raw material reacting with ethylenediaminetetraacetic acid and sodium hydroxide in water guidechem.com. This reaction is conducted at elevated temperatures, such as 80°C, with pH adjustment using sodium hydroxide, followed by filtration, evaporation, concentration, cooling, crystallization, and crushing to obtain the final product with reported high yield and purity guidechem.com.

Synthesis from Disodium (B8443419) Ethylenediaminetetraacetate

Synthesis utilizing disodium ethylenediaminetetraacetate (EDTA-2Na) as a starting material is another approach mentioned. Disodium ethylenediaminetetraacetate is a water-soluble salt of EDTA sjaswantlalcompany.com. One patent indicates that in conventional methods for producing sodium iron ethylenediaminetetraacetic acid, disodium ethylenediaminetetraacetate is usually prepared by directly reacting with ferric trichloride or ferric sulfate, or disodium ethylenediaminetetraacetate is reacted with ferric oxide google.com. However, this approach can lead to a large amount of sodium ions in the product, potentially reducing purity google.com. Another method describes using ferric chloride and calcium disodium versenate (a form of EDTA) as raw materials in water, followed by pH adjustment with sodium bicarbonate and crystallization steps google.com.

Process Optimization for Industrial Scale Production

Industrial scale production of this compound focuses on optimizing reaction conditions and downstream processing to achieve high yield, purity, and cost-effectiveness.

Minimization of Impurities and Residual Precursors

Minimizing impurities, particularly inorganic salts like sodium chloride, is a key aspect of process optimization google.com. When ferric chloride is used as a raw material, the product can contain significant amounts of sodium chloride, making separation difficult and increasing industrial production costs google.com. Using disodium ethylenediaminetetraacetate can also introduce a large amount of sodium ions, reducing product purity google.com. Strategies to reduce impurities, such as chromatographic treatment of the reaction mixture to separate sodium chloride, have been explored google.com. Controlling the molar ratios of reactants is also crucial for maximizing yield and minimizing residual precursors google.com.

Crystallization and Washing Protocols

Crystallization is a critical step in isolating and purifying this compound. Methods involving crystallization from ethanol/water mixtures are reported google.com. After crystallization, washing protocols, such as washing with alcohol, are employed to further purify the solid product and remove residual impurities google.com. The crystallization process can involve cooling and standing to maximize crystal formation google.com. Drying of the filtered product is then performed to obtain the final solid guidechem.comgoogle.com.

Coordination Chemistry and Structural Analysis of Sodium Feredetate

Ligand-Metal Coordination in Ethylenediaminetetraacetate (B1237979) Complexes

Ethylenediaminetetraacetic acid (EDTA) is a well-known aminopolycarboxylic acid that functions as a chelating agent. ontosight.aiwikipedia.orgquora.comdoaj.org It is a hexadentate ligand, meaning it has six potential donor atoms that can form coordinate covalent bonds with a metal ion. quora.comdoaj.orgrsc.orgdoubtnut.comjove.comcuhk.edu.hk These donor atoms include the two nitrogen atoms and the four oxygen atoms from the carboxylate groups. quora.comdoaj.orgdoubtnut.comjove.comresearchgate.net The ability of EDTA to bind to a metal ion at multiple sites simultaneously leads to the formation of stable cage-like structures known as chelates. quora.comjove.comresearchgate.netebi.ac.ukpharmacompass.com

Octahedral Complex Formation

In the context of metal-EDTA complexes, the hexadentate nature of EDTA typically leads to the formation of octahedral complexes. ontosight.aiquora.comrsc.orgjove.com In such complexes, the central metal ion, in this case, iron(III), is surrounded by the six donor atoms of the EDTA ligand, which are arranged in an octahedral geometry. quora.comrsc.org This arrangement involves coordinate bonds from the two nitrogen atoms and the four carboxylate oxygen atoms to the iron(III) center. quora.comrsc.org The formation of these octahedral complexes is a key feature of the coordination chemistry of EDTA with many metal ions. doaj.orgjove.com

Chemical Reactivity and Stability of Sodium Feredetate

Chemical Stability Under Varied Environmental Conditions

Sodium feredetate is generally described as stable under normal conditions of use and storage redox.commubychem.comsigmaaldrich.comlifetechindia.com. However, its stability and effectiveness can be influenced by environmental factors such as pH and the presence of other ions cymitquimica.com.

Stability in Aqueous Media and pH Dependence

This compound is soluble in water cymitquimica.commubychem.comlifetechindia.compridedrugs.inlohmann-minerals.com. The pH of a 1% w/v solution of this compound is typically between 4.0 and 6.5 mubychem.compridedrugs.inmubychem.netdrugfuture.com. The stability and chelation potential of EDTA complexes, including this compound, are affected by pH inchem.orgfoodstandards.gov.au. Acidic conditions favor Fe³⁺ solubility, while a pH range of 4–7 is considered to balance chelation efficiency and stability, minimizing side reactions . Maintaining a pH of 4–7 during synthesis is also noted to prevent hydrolysis of ferric ions, which could lead to insoluble ferric hydroxides . The product remains soluble without giving turbidity in 0.1 N HCl solution pridedrugs.in.

Influence of Other Ions and Competing Ligands

The stability of metal-EDTA complexes varies, and the presence of competing metal ions capable of forming strong complexes with EDTA can lead to the displacement of the chelated metal inchem.org. The extent of metal-EDTA complex formation is dependent on the pH, the concentration of competing metals, and competing ligands inchem.org.

Metal ions with higher stability constants for complexation with EDTA can displace those with lower stability constants inchem.org. Among nutritionally important metals, Fe³⁺ has the highest stability constant (log k of 25.1), followed by Cu²⁺ (18.4), Zn²⁺ (16.1), Fe²⁺ (14.6), Ca²⁺ (10.6), Mg²⁺ (8.7), and Na⁺ (1.7) inchem.org.

When this compound is ingested, the Fe³⁺ ion is expected to remain firmly bound to the EDTA moiety in gastric juice, but exchange with Cu²⁺, Zn²⁺, Fe²⁺, or Ca²⁺ can occur further down the gastrointestinal tract inchem.org. Competing ligands, such as CN⁻, SCN⁻, or organic anions, can also influence the stability of the complex .

Data on the displacement efficiency of Fe³⁺ by other metal ions from NaFeEDTA highlights this influence:

| Competing Metal | Displacement Efficiency (at specified pH) |

| Ca²⁺ | 98% at pH 7 |

| Mg²⁺ | 85% at pH 8 |

| Pb²⁺ | >99% at pH 5 |

This displacement property is relevant in various applications, including industrial descaling and environmental remediation .

Photochemical Degradation Mechanisms

While the search results provide some information on the photosensitivity of related compounds like EDDHA/Fe³⁺, specific detailed mechanisms for the photochemical degradation of this compound are not extensively described within the provided snippets. However, some general aspects of photochemical processes involving iron chelates and EDTA are mentioned.

Iron chelates can participate in redox reactions where the ferric ion (Fe³⁺) is reduced to ferrous ion (Fe²⁺) . Photochemical degradation of aminopolycarboxylic acids like EDDHA/Fe³⁺ has been observed, leading to the partial decomposition of the organic ligand nih.gov.

Wavelength Dependence of Photoreduction

Specific information on the wavelength dependence of photoreduction for this compound was not found in the provided search results. However, studies on the photodegradation of EDTA and related compounds have been conducted within the natural UV radiation range thegoodscentscompany.com.

Identification of Photodegradation Products

While detailed photodegradation products of this compound were not explicitly identified in the provided snippets, research on the photodecomposition of EDDHA/Fe³⁺, a related iron chelate, identified salicylic (B10762653) acid, salicylaldehyde (B1680747), and salicylaldehyde ethylenediamine (B42938) diimine as photodecomposition products nih.gov. The photodecomposition of EDDHA/Fe³⁺ resulted in a partial decomposition of the organic ligand nih.gov.

pH Influence on Photodegradation Kinetics

The photodegradation of Fe(III)-EDTA complexes is influenced by pH. Studies have shown that the rate of photodegradation of Fe(III)-EDTA complexes appears to be pH dependent. researchgate.netnih.gov Laboratory experiments have demonstrated that degradation can occur faster at lower pH values, such as pH 3.1, compared to higher pH values, like pH 6.5. researchgate.netnih.gov While some research suggests the photoreaction rate of Fe(III)-EDTA itself is higher under acidic conditions, other studies have indicated that the reaction quantum yield of the Fe(III)-EDTA complex might be independent of pH. researchgate.net The actual pH of a solution can also change during the photocatalytic degradation process due to the formation of various intermediates. researchgate.net

Redox Chemistry of Iron(III)-Ethylenediaminetetraacetate Complexes

The redox chemistry of iron complexes, particularly the Fe(III)/Fe(II) couple, is significantly influenced by the presence of chelating ligands like EDTA.

Fe(III)/Fe(II) Redox Couple

The standard reduction potential for the aqueous Fe(III)/Fe(II) redox couple is 0.771 V. thaiscience.info However, complexation with ligands such as EDTA dramatically alters this potential. The redox potential of the Fe(III)-EDTA/Fe(II)-EDTA couple is substantially lower than that of the aquated iron ions. thaiscience.inforesearchgate.netnih.govacs.orgresearchgate.net The standard redox potential for Fe-EDTA- is reported as 0.080 V versus the Normal Hydrogen Electrode (NHE). nih.gov The redox reaction involving Fe(III)-EDTA and Fe(II)-EDTA is considered electrochemically reversible. nih.gov The pH of the solution has a considerable impact on the calculated redox potentials and the distribution of different iron species. thaiscience.infonih.govnih.govmdpi.com For instance, the midpoint potential of the EDTA-Fe complex exhibits a negative shift as the pH increases. nih.gov

Ligand Substitution Reactions

Ligand substitution reactions involve the replacement of one or more ligands coordinated to a central metal ion by other ligands. science-revision.co.uk These reactions are fundamental to the chemistry of metal complexes, including those of Fe(III)-EDTA.

Replacement by Stronger Chelating Agents

Stronger chelating agents can displace weaker ligands or monodentate ligands from a metal center. science-revision.co.ukwaterlinepublication.org.uk The relative stability of a metal complex is related to the equilibrium constant of the ligand substitution reaction; a higher equilibrium constant indicates a more stable complex. science-revision.co.ukwaterlinepublication.org.uk The "chelate effect" describes the enhanced stability observed when monodentate ligands are replaced by multidentate ligands like EDTA, largely due to favorable entropy changes. science-revision.co.uk

Advanced Analytical and Characterization Techniques

Spectroscopic Characterization Methods

Fourier-Transform Infrared (FTIR) Spectroscopy for Chelation Confirmation

FTIR spectroscopy is a widely used technique to confirm the formation of the chelate complex in sodium feredetate. indiamart.commubychem.compridedrugs.inglobaljournals.org The infrared absorption spectrum of this compound can be compared to reference spectra to confirm its identity. indiamart.commubychem.netmubychem.compridedrugs.in Specific ligand vibration bands associated with EDTA, particularly around 1600 cm⁻¹, are indicative of successful chelation with the ferric ion. This technique helps to identify the presence and nature of functional groups and the coordination environment around the iron center. massey.ac.nznih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Fidelity

NMR spectroscopy is a powerful tool for elucidating the structural details and confirming the fidelity of the this compound molecule. While iron is paramagnetic, which can complicate NMR analysis, studies using NMR can still provide information about the organic ligand (EDTA) and its interaction with the metal center, particularly in solid-state NMR or by analyzing the ligand signals. google.com Characterization via NMR ensures structural fidelity of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of this compound and validate its elemental composition. HRMS analysis confirms the theoretical molecular weight of 367.05 g/mol for the anhydrous form, providing a crucial check on the purity and identity of the synthesized compound.

UV-Visible Spectroscopy for Complex Formation and Degradation Monitoring

UV-Visible (UV-Vis) spectroscopy is utilized to monitor the formation of the this compound complex and assess its stability over time by detecting potential degradation. medicalresearchjournal.orgmedicalresearchjournal.orgmedicalresearchjournal.org The formation of the iron-EDTA complex results in characteristic absorption bands in the UV-Vis spectrum. researchgate.net Monitoring changes in these bands allows for the assessment of complex formation efficiency and the detection of free iron release or the formation of organic byproducts upon degradation. For instance, UV-Vis spectrophotometry has been used to determine the absorbance of solutions at specific wavelengths, such as 511.2 nm, in studies involving this compound. medicalresearchjournal.orgmedicalresearchjournal.orgmedicalresearchjournal.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a technique used to analyze the crystalline structure of this compound. XRD patterns provide information about the arrangement of atoms in the crystal lattice, allowing for the identification of crystalline phases and the assessment of crystallinity. forcetechnology.commdpi.com Characterization via XRD ensures the structural fidelity of the compound and can be used to identify impurities or different polymorphic forms. researchgate.netscielo.br XRD results can confirm the desired material and identify the presence of other crystalline compounds. researchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and potential impurities within a sample. High-Pressure Liquid Chromatography (HPLC), often coupled with detectors like UV-Vis or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), is commonly used for purity analysis and quantification of the iron content in this compound. fao.org Reverse-phase HPLC can be combined with ICP-MS to quantify Fe³⁺ content. Chromatographic methods can also be used to monitor for organic byproducts as an indicator of degradation. For example, reversed-phase ion-pair HPLC has been used for the determination of sodium iron (III) ethylenediaminetetraacetate (B1237979) in iron-fortified soy sauce. thegoodscentscompany.com

High-Performance Liquid Chromatography (HPLC) for Purity and Chelate Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying the amount of the chelated species. HPLC methods have been developed and validated for the analysis of ferric sodium EDTA, confirming their acceptability for determining the active ingredient and impurities in technical grade materials. epa.govpublications.gc.ca

Reverse-Phase HPLC and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Coupling

Reverse-Phase HPLC is a common mode used in conjunction with highly sensitive detectors. Coupling Reverse-Phase HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) allows for the elemental analysis of the eluent, providing specific detection and quantification of iron-containing species as they separate. While the provided search results discuss HPLC-ICP-MS for iron speciation in general, specific details on its direct application to this compound analysis were not extensively detailed. However, HPLC-ICP OES (Inductively Coupled Plasma Optical Emission Spectrometry) has been used for iron ionic speciation, separating Fe(II) and Fe(III) species. researchgate.net

Hydrophilic Interaction Chromatography (HILIC) for Iron(II) and Iron(III) Speciation

Hydrophilic Interaction Chromatography (HILIC) is a valuable technique for the separation and speciation of iron in different oxidation states, specifically Iron(II) and Iron(III). researchtrends.net HILIC combined with aerosol-based detectors or coupled with mass spectrometry techniques like Electrospray MS (ESI-MS) or ICP-MS allows for the direct separation and detection of ionic species, including iron(II). researchtrends.netspeciation.netresearchgate.net This approach enables the quantitative determination of labile iron species, although the lability of some complexes can pose challenges during chromatographic separation due to potential disturbances of fragile equilibria. speciation.net A HILIC method using a ZIC-HILIC® column has been shown to accomplish the separation of iron(II) and can be applied for its accurate quantitation and separation from iron(III). researchtrends.net

Diode Array Detection (DAD) Integration

Diode Array Detection (DAD) is frequently integrated into HPLC systems for the analysis of iron chelates. DAD provides spectral information across a range of wavelengths, allowing for the detection and identification of compounds based on their UV-Vis absorption characteristics. This is particularly useful for monitoring the elution of the chelated species and potential impurities that absorb in the UV-Vis region. HPLC coupled to a diode array detector has been successfully used for the enantioseparation and determination of novel iron chelate prototypes. researchgate.netacs.orgfigshare.comjcyl.esresearchgate.net

Enantioselective Separation of Iron Chelates

Some iron chelates can exist as enantiomers, stereoisomers that are non-superimposable mirror images. Enantioselective chromatography, particularly HPLC with chiral stationary phases, is employed to separate and analyze these different forms. A new analytical method using HPLC coupled to a diode Array Detector (DAD) has been developed for the enantioseparation and determination of a novel iron chelate prototype, utilizing a Chiralpak IC column. researchgate.netacs.orgfigshare.comjcyl.es This method demonstrated good resolution and selectivity, including the separation of geometric isomers of iron(III) complexes. researchgate.net

Gel Chromatography for Iron Chelate Quality Control

Gel chromatography, also known as size exclusion chromatography, is a method used for the quality control of iron chelate fertilizers, including those containing Fe-EDTA. wur.nlresearchgate.netwur.nl This technique separates molecules based on their size as they pass through a gel stationary phase. For iron chelates, separation can be achieved using columns like Sephadex G-10. wur.nlresearchgate.net The eluates are then analyzed for iron content to determine the distribution of iron among different species or to assess the purity of the chelated product. wur.nlresearchgate.net Gel chromatography has been used to assess the effectiveness of iron chelates in controlling iron deficiency in plants, correlating chromatographic results with plant responses. wur.nl Different elution conditions, such as using sodium chloride or calcium chloride solutions, can be employed to optimize the separation of various iron chelates like Fe-EDTA and Fe-DTPA. wur.nlresearchgate.net

Thin Layer Chromatography (TLC) for Compound Separation

Thin Layer Chromatography (TLC) is a simple yet effective technique used for the separation of compounds, including metal-EDTA complexes. oup.comnih.govpsu.edu TLC can be performed on various stationary phases, such as silica (B1680970) gel G or cellulose. oup.compsu.edu Different solvent systems, including those containing EDTA, can be used as the mobile phase or as impregnants on the stationary phase to influence the separation of metal ions and their complexes. oup.comnih.govtandfonline.com The separated spots can be visualized using appropriate spray reagents that react with the metal complexes to produce colored spots. oup.compsu.edu TLC has been applied to study the chromatographic behavior of metal-EDTA complexes and to achieve binary and ternary separations. oup.com It has also been used for the detection of metal-EDTA complexes in biological matrices like human faeces. psu.edu Impregnated TLC layers, including those with EDTA, have been utilized for the separation of transition metal ions, demonstrating different migration behaviors compared to plain plates. tandfonline.com

Gas Chromatography

Gas chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition rfppl.co.in. It is particularly effective for volatile organic compounds rfppl.co.indal.ca. While this compound itself is not typically analyzed directly by standard GC due to its low volatility and thermal lability as a metal chelate, GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for the identification and quantification of volatile impurities, such as residual solvents, in pharmaceutical substances like this compound dal.caijprajournal.comslideshare.net. Headspace GC is specifically mentioned as a preferred technique for the identification of residual solvents ijprajournal.comslideshare.net.

Electrochemical Methods for Iron Speciation and Redox Studies

Electrochemical methods are valuable for studying the redox behavior and speciation of metal ions in solution due to their sensitivity, selectivity, and ability to provide real-time measurements mdpi.com. Techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed mdpi.comprimescholars.com. These methods can provide insights into the oxidation states of iron and the kinetics of electron transfer reactions involving the iron center in this compound primescholars.comnih.gov. Studies on the electrochemical behavior of dissolved iron species in various media, including molten salts, utilize these techniques to understand iron speciation and reduction/oxidation processes iaea.orgresearchgate.net. While direct studies specifically on the electrochemical behavior of this compound were not extensively detailed in the provided results, the principles of these electrochemical techniques are applicable to investigating the redox chemistry of the iron(III) center within the feredetate complex. For instance, cyclic voltammetry can be used to study reversible redox systems and electron transfer kinetics primescholars.com. Electrochemical methods can also be combined with other techniques, such as spectrophotometry, to determine redox potentials nih.gov.

Quality Control and Impurity Profiling Methodologies

Quality control and impurity profiling are critical aspects of ensuring the quality, safety, and efficacy of pharmaceutical compounds like this compound ajpaonline.comijprajournal.compharmaoffer.com. Various analytical methodologies are employed for these purposes, including chromatographic and spectroscopic techniques ajpaonline.comijprajournal.comjournaljpri.com. Impurity profiling involves the detection, identification, and quantitative determination of organic and inorganic impurities, as well as residual solvents ijprajournal.com.

Determination of Free Iron and Unchelated Ligands

The determination of free iron and unchelated ligands (such as free EDTA) in this compound is essential for quality control, as the presence of excessive levels of these can affect the compound's properties and performance mubychem.netmubychem.com. The British Pharmacopoeia (BP) outlines a method for determining free iron in this compound BP Grade mubychem.net. This method involves dissolving the sample in water, filtering, and then comparing the absorbance of the filtrate after adding disodium (B8443419) catechol-3,5-disulphonate with that of an iron standard solution mubychem.net. The absorbance is measured at 670 nm mubychem.net. The limit for free iron is specified as not more than 500 ppm mubychem.net, or less than 200 ppm according to another source pridedrugs.in.

The determination of free sodium EDTA is also detailed in the BP mubychem.netmubychem.com. This test involves adding a ferric iron standard solution and disodium catechol-3,5-disulphonate to a solution of the substance being examined and a standard solution of disodium EDTA mubychem.netmubychem.com. The absorbance of these solutions is measured at 670 nm, and the absorbance of the sample solution should not be less than that of the standard solution (1%) mubychem.netmubychem.com. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also been used for the direct analysis of free and complexed EDTA in other matrices, suggesting its potential applicability for this compound analysis medkoo.com.

Trace Metal Impurity Analysis

Analysis of trace metal impurities in this compound is important to ensure its purity and compliance with regulatory standards mubychem.netmubychem.comfao.org. Heavy metals are a class of impurities that are specifically tested for mubychem.netpridedrugs.inmubychem.com. The BP specifies a limit test for heavy metals, indicating that this compound should comply with limit test D for heavy metals, with a limit of not more than 20 ppm mubychem.netpridedrugs.inmubychem.com. Atomic absorption techniques are mentioned as appropriate for determining lead content, with a limit of not more than 1 mg/kg fao.org. Chemical analysis by atomic absorption spectrophotometry has been used in studies involving iron iaea.org. Inductively coupled plasma-mass spectrometry (ICP-MS), often coupled with liquid chromatography (LC-ICP-MS), is a powerful technique for the analysis and speciation of trace metals, including iron, in various samples nih.gov. This hyphenated technique allows for the quantification of metal-containing species and the simultaneous measurement of metal speciation nih.gov.

Environmental Fate and Degradation Mechanisms

Environmental Distribution and Persistence of Chelating Agents

EDTA and its metal complexes are considered relatively persistent in the environment and in wastewater treatment plants. researchgate.netopenrepository.com This persistence is a significant environmental concern. researchgate.net

Concentrations in Surface Waters

EDTA is one of the anthropogenic compounds found at high concentrations in inland European waters. researchgate.netsns.it Measured total EDTA concentrations in European surface waters have been reported to range from 0 to 62 µg/l (90th percentiles), with higher concentrations typically found in rivers compared to stagnant waters. openrepository.com More recent 90th percentile values for rivers like the Rhine and Meuse were reported between 9.8 µg/l and 41 µg/l in 1997/1998. openrepository.com Studies in the USA have found maximum EDTA concentrations of about 20 µg/l in some river systems, indicating that environmental contamination with EDTA is a worldwide phenomenon. openrepository.com Annual average concentrations in European surface waters have ranged between >1 and >60 µg/l, with one instance of 900 µg/l in the Zerka River in Jordan. who.int Measured concentrations in natural waters have also been reported to range from 10 to 70 µg/l, with a median value of 23 µg/l. who.int Mean EDTA concentrations in German rivers in 1993 ranged between a few µg/l and almost 50 µg/l. who.int EDTA has also been detected in drinking water prepared from surface waters at concentrations of 10–30 µg/l. who.int In one study focusing on surface water samples, EDTA was found in the concentration range of 11.17 µg/L to 52.14 µg/L in several samples. dergipark.org.tr

Here is a summary of some reported EDTA concentrations in surface waters:

| Location | Type of Water | Concentration Range (µg/l) | Year(s) | Source |

| Europe | Surface Water | 0 - 62 (90th percentile) | Various | openrepository.com |

| River Rhine | River | 9.8 - 19.3 (90th percentile) | 1997/1998 | openrepository.com |

| River Meuse | River | 41 - 15.3 (90th percentile) | 1997/1998 | openrepository.com |

| Connecticut, USA | River Systems | ~20 (maximum) | Recent | openrepository.com |

| Europe | Surface Water | >1 - >60 (annual average) | Various | who.int |

| Zerka River, Jordan | River | 900 | Reported | who.int |

| Natural Waters | Various | 10 - 70 (median 23) | Reported | who.int |

| Germany | Rivers | Few - ~50 (annual mean) | 1993 | who.int |

| Turkey | Surface Water | 11.17 - 52.14 | Study period | dergipark.org.tr |

Persistence in Wastewater Treatment Plants

The removal of EDTA from communal wastewater by biodegradation in sewage purification plants is very limited. who.intscielo.br A limited removal may occur through adsorption on sludge. who.int Studies have shown that EDTA is resistant to biological degradation in conventional wastewater treatment processes. tappi.orgwaikato.ac.nz For instance, in Swiss sewage treatment plants, no significant EDTA elimination was achieved with both chemical and biological treatment systems. scielo.br One study found that 10 out of 12 domestic sewage treatment plants had EDTA in their effluents. scielo.br In industrial wastewater treatment plants, the chelate generally shows poor biological degradability. scielo.br Activated sludge treatment typically does not remove the chelate effectively. scielo.br However, some studies have reported some level of removal under specific conditions. For example, the addition of aluminum sulfate (B86663) achieved a 65% removal of EDTA in one study. scielo.br Another report indicated a 17% to 30% reduction in three activated sludge plants treating pulp and paper mill effluents. scielo.br Increasing the pH of the biological treatment process to 8-9 has been shown to increase the degrading efficiency, with one study reporting an average EDTA reduction of 50% at pH 8 to 9 compared to 10% at neutral pH. scielo.br Another study achieved 80% removal at pH 8. scielo.br Despite these instances of some removal, under normal activated sludge operating conditions, EDTA is generally not removed by biological treatment. tappi.org One case study on a dairy wastewater treatment process reported about 93% of EDTA was degraded, demonstrating that under suitable conditions, effective degradation by microorganisms during wastewater treatment is possible. waikato.ac.nzinderscienceonline.com

Degradation Pathways in Natural Environments

The degradation of EDTA in the environment is generally slow. wikipedia.org

Microbial Degradation of Iron(III)-Ethylenediaminetetraacetate

While biodegradation is a significant pathway for some chelating agents like nitrilotriacetate (NTA), it is considered of minor importance for the environmental fate of EDTA. oup.com EDTA complexes are found to be relatively persistent in the environment and in wastewater treatment plants due to their low biodegradability. openrepository.comnih.gov At a laboratory scale, degradation of EDTA has been achieved, but studies in natural environments detect poor biodegradability. researchgate.netscielo.br

Despite the general persistence, some microorganisms capable of degrading metal-EDTA complexes have been identified. A mixed culture utilizing EDTA as the sole carbon source was isolated from river water and industrial effluent treatment plant sludge. nih.gov This mixed culture biodegraded metal-EDTA complexes slowly, with the biodegradability in the order Fe > Cu > Co > Ni > Cd. nih.gov It has been suggested that microorganisms isolated from EDTA-rich environments may have developed specific iron transport mechanisms dependent on EDTA binding. nih.gov

Pure cultures of EDTA-degrading bacteria have also been isolated. An isolate assigned to the genus Agrobacterium was found to degrade the Fe(III)-EDTA complex. scispace.comjst.go.jp Another strain, DSM 9103, a gram-negative bacterium, was able to degrade certain metal-EDTA complexes, but no degradation of Fe(III)-EDTA by cell suspensions of this strain was observed under the studied conditions. scispace.comresearchgate.net

Studies on marine bacteria have also shown the decomposition of Fe-EDTA. Eight bacterial strains capable of decomposing Fe-EDTA were isolated from marine environments. jst.go.jp One strain, identified as Pseudoalteromonas atlantica, showed approximately 30% degradation of Fe-EDTA in a seawater culture medium. jst.go.jp This strain was also found to decompose other metal-EDTA complexes. jst.go.jp

Photodegradation as a Primary Environmental Removal Process

For EDTA in surface waters, the most important process for its elimination is direct photolysis at wavelengths below 400 nm. wikipedia.org The Fe(III)-EDTA complex is particularly photo-active and is the only EDTA species that undergoes direct photolysis in the environment at a significant rate. who.intresearchgate.netresearchgate.net Photodegradation of Fe(III)-EDTA is considered mostly responsible for the elimination of EDTA from surface waters. oup.com

The rate of photodegradation of Fe(III)-EDTA depends on light intensity and spectral composition. publish.csiro.au Calculated photodegradation half-lives for Fe(III)-EDTA in surface waters can range from as low as 11.3 minutes up to more than 100 hours, depending on light conditions. wikipedia.orgpublish.csiro.auresearchgate.net UV and blue radiation are primarily responsible for the photodegradation of the Fe-chelate complex. usda.gov

Photodegradation of Fe(III)-EDTA leads to the loss of both FeEDTA and soluble iron, and can result in the formation of a precipitate. usda.gov This process produces degradation products, effectively removing the EDTA pool from the medium. publish.csiro.au Degradation of FeEDTA, but not EDTA itself, produces iron complexes of triacetate (ED3A), diacetate (EDDA), and monoacetate (EDMA). wikipedia.org EDDA and EDMA biodegrade relatively quickly, while ED3A is more resistant. wikipedia.org

The rate of photodegradation of Fe(III)-EDTA complexes appears to be pH dependent, with faster degradation observed at lower pH (e.g., pH 3.1) compared to higher pH (e.g., pH 6.5). researchgate.netnih.gov The presence of the Fe(III)-EDTA complex can also enhance the production of reactive radicals in aqueous solutions, particularly at neutral pH. researchgate.net

Interactions with Environmental Matrices

EDTA's strong complexing capability means it can interact with various environmental matrices, including water, sediment, and soil. openrepository.com In water, EDTA forms complexes with metals present in the water phase and sediment. openrepository.com This complexation can potentially disturb the natural balance of essential elements and remobilize heavy metals from sediments and soils, increasing their mobility and bioavailability. researchgate.netscielo.brmdpi.comopenrepository.com While metal-EDTA complexes are generally assumed to be less toxic than free metals, this is not always the case, and the effect on toxicity can vary depending on the specific metal. coastalwiki.org

In soil-water systems, some degradation of EDTA has been observed, but the extent varies with soil type and length of exposure. who.int EDTA can behave as a persistent substance in its passage towards groundwater, and its speciation can vary. scielo.br Remobilization of metals through the infiltration of water containing EDTA has been demonstrated. scielo.br EDTA can also interact with solid phases like calcium silicate (B1173343) hydrate (B1144303) (C-S-H), a component of cement. mdpi.com At increased concentrations, EDTA can lead to the degradation of C-S-H by complexing and extracting calcium. mdpi.com At lower concentrations, EDTA can be sorbed onto the solid phase, likely in the form of Ca(II)-EDTA complexes. mdpi.com This interaction can significantly decrease the sorption of other metal ions, such as uranium(VI), by stabilizing them as U(VI)-EDTA complexes in solution. mdpi.com

EDTA can also have indirect environmental effects, such as redissolving calcium and ferric phosphates, which releases phosphorus and can contribute to eutrophication. scielo.br It can also increase the bioavailability of essential micronutrients like Fe³⁺, potentially stimulating the growth of microalgae. scielo.br

Influence on Metal Speciation and Bioavailability in Aquatic Systems

Sodium feredetate's chelating ability significantly influences the speciation and bioavailability of metals in aquatic environments justdial.comnumberanalytics.com. Speciation refers to the different chemical forms of an element in a system, which in turn affects its behavior, mobility, and interactions with organisms numberanalytics.com.

The formation of stable complexes between feredetate and metal ions can alter the typical speciation of metals in water justdial.comnumberanalytics.com. This complexation can reduce the concentration of free metal ions, which are often the most bioavailable and toxic forms to aquatic organisms numberanalytics.comresearchgate.netnih.govfrontiersin.org. By binding to metal ions, this compound can effectively decrease their bioavailability and, consequently, their potential toxicity justdial.comnumberanalytics.comresearchgate.netnih.gov.

Research indicates that the toxicity of metals to aquatic organisms is not solely dependent on their total concentration but is significantly influenced by their speciation and bioavailability researchgate.netnih.gov. For instance, studies using EDTA-sodium salt have shown that the total concentration of a metal like cadmium was not a reliable predictor of its toxicity, and that speciation considerably affected its bioavailability and the intensity of the toxic response in test organisms researchgate.net.

Factors such as pH, redox potential, and the presence of other ligands can influence the speciation of heavy metals and their complexation with chelating agents like EDTA numberanalytics.com. Changes in these environmental conditions can impact the stability of metal-feredetate complexes and thus affect the bioavailability of the metals numberanalytics.com.

Remobilization of Metals from Sediments and Aquifers

Chelating agents like EDTA, the parent compound of this compound, have the potential to remobilize metals from sediments and aquifers europa.euresearchgate.netnih.gov. Sediments can act as significant reservoirs for heavy metals, and changes in environmental conditions or the introduction of chelating agents can lead to the release of these sequestered metals back into the water column researchgate.net.

The process of metal remobilization from sediments can be influenced by various factors, including pH, redox potential, salinity, and the physical and chemical characteristics of the sediment, such as grain composition, iron/manganese content, and organic matter content researchgate.net.

While the provided search results discuss the remobilization of metals by chelating agents and from sediments in general, specific detailed research findings or data tables directly quantifying the remobilization potential of this compound from sediments and aquifers were not extensively available within the provided snippets. However, the inherent chelating nature of this compound suggests a potential for such interactions, similar to its parent compound EDTA wikipedia.orgeuropa.eu.

Impact on Nutrient Cycling and Eutrophication Potential

The impact of this compound on nutrient cycling and eutrophication potential in aquatic systems is not directly detailed in the provided search results. However, the broader context of nutrient cycling and eutrophication in aquatic ecosystems is discussed numberanalytics.comstudysmarter.co.ukcemig.com.brmdpi.comresearchgate.net.

Nutrient cycling, particularly of nitrogen and phosphorus, is a critical process in aquatic ecosystems, supporting the growth of primary producers like phytoplankton numberanalytics.comstudysmarter.co.uk. An imbalance or excess of nutrients can lead to eutrophication, characterized by excessive algal growth, which can result in oxygen depletion and harm aquatic life numberanalytics.comstudysmarter.co.ukcemig.com.br.

The degradation of EDTA, the parent compound, can occur under specific conditions, such as slightly alkaline pH or with adapted microbial communities europa.eu. The degradation products and their potential influence on nutrient cycles would be a factor in the long-term environmental impact. However, specific details on the degradation pathway of this compound and its direct link to nutrient cycling or eutrophication in aquatic systems were not found in the provided information.

Non Clinical Applications and Research Areas

Role in Agricultural Nutrient Delivery Systems

In agriculture, sodium feredetate is extensively used as a micronutrient fertilizer to address iron deficiencies in crops. zanchenglife.comzanchenglife.comavachemicals.comjustdial.com Iron is an essential element for plant growth, participating in vital processes such as photosynthesis, respiration, and nitrogen fixation. zanchenglife.comlerochem.eu The chelated form of iron in this compound ensures its availability to plants, especially in soil conditions where iron would otherwise become insoluble and unavailable. cymitquimica.comavachemicals.com

Enhancement of Micronutrient Availability in Soils

This compound acts as a critical component in micronutrient fertilizers, providing plants with bioavailable iron. avachemicals.com Its chelating properties help maintain iron in a soluble form, making it easily absorbed by plant roots. avachemicals.com This is particularly beneficial in alkaline and calcareous soils where the natural availability of iron is low. avachemicals.com By enhancing the availability of iron and other essential micronutrients, this compound contributes to healthier plant growth and improved crop yields. justdial.com

Application in Hydroponic and Greenhouse Cultivation

This compound is suitable for use in hydroponic systems and greenhouse cultivation. epa.govquadragroup.store Its high water solubility facilitates its incorporation into nutrient solutions used in these soilless growing methods. sxzorui.comforecastchemicals.com It ensures optimal iron availability in hydroponic nutrient solutions, promoting vigorous plant growth. chemondis.compatsnap.com this compound can be applied through foliage and hydroponic techniques to enhance plant nutrition. quadragroup.store

Addressing Iron Chlorosis in Plants

Iron chlorosis is a common plant disorder characterized by the yellowing of leaves, particularly in new growth, due to insufficient iron for chlorophyll (B73375) production. avachemicals.commissouribotanicalgarden.org this compound is particularly useful in preventing and treating iron deficiency in plants, thereby addressing symptoms like chlorosis. avachemicals.com The chelated form allows for rapid and systematic action to optimize the photosynthetic function of the plant, leading to a quick greening effect. lerochem.eu

Comparative Studies with Other Iron Fertilizers and Biochelates

While the search results mention comparative studies in the context of human iron supplementation (this compound versus ferrous sulfate (B86663) for iron deficiency anemia) nih.govbmj.com, specific detailed research findings comparing this compound with other iron fertilizers and biochelates in agricultural settings were not extensively detailed within the provided snippets. However, it is noted that this compound is a widely used source for preventing iron deficiency globally lerochem.eu, and its chelated form ensures that the iron is unaffected by other substances in the environment, allowing it to reach the plant effectively. lerochem.eu Some alternative iron chelates like Fe EDDHA are also mentioned as being effective over a wider pH range echemi.com, and sodium-free iron EDTA formulations using potassium and ammonium (B1175870) as counter ions are available for situations where excess sodium is an issue. cropaid.com

Industrial Applications in Photography and as Catalysts

This compound has industrial applications, including in photography and as a catalyst. zanchenglife.comjustdial.comirochelating.comirochemical.comchemicalbook.in In photography, it is used as a decolorizing agent in techniques for photography. irochelating.comirochemical.com It is also described as an essential component in photographic developers, where its ability to reduce silver ions to metallic silver is crucial for the development process. justdial.com this compound is also utilized as a catalyst in various chemical reactions, enhancing reaction rates and improving efficiency. zanchenglife.comepa.govjustdial.comirochelating.comirochemical.comchemicalbook.in

Research on Metal Detoxification in Environmental Contexts

Research has explored the use of chelating agents, including EDTA compounds like this compound, in environmental remediation projects, particularly for metal detoxification in contaminated soils and water sources. justdial.comtandfonline.commdpi.comresearchgate.net The ability of this compound to bind heavy metals allows for the extraction and removal of contaminants from soil and water. justdial.com Studies have indicated that chelating agents like sodium EDTA can be effective extraction agents for removing heavy metals such as zinc and lead from contaminated soils, and the efficiency can be influenced by factors like soil organic matter content. tandfonline.comresearchgate.net EDTA is considered an effective chelator for heavy metal removal due to its ability to form strong complexes with various metal ions. mdpi.com

Theoretical and Computational Studies of Sodium Feredetate Complexes

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and the nature of the chemical bonds within the sodium feredetate complex. These calculations provide a detailed picture of how the ethylenediaminetetraacetic acid (EDTA) ligand coordinates with the ferric (Fe³⁺) ion.

Research employing DFT and other quantum chemical methods has revealed the covalent interactions between the EDTA⁴⁻ ligand and the iron(III) metal center. acs.orgnih.gov The EDTA ligand acts as a hexadentate chelator, forming coordination bonds with the iron ion through its two nitrogen atoms and four carboxylate oxygen atoms. acs.orgnih.gov This coordination leads to a stable, often distorted octahedral geometry around the central iron atom. nih.gov

Studies have shown that the Fe-N bonds are generally longer and weaker than the Fe-O bonds, a difference attributed to the lower negative charge on the nitrogen atoms compared to the oxygen atoms of the carboxylate groups. mdpi.comsemanticscholar.org The formation of the Fe-N σ-bond involves the mixing of the nitrogen lone pair orbitals with the d-orbitals of the iron atom (specifically, dx²-y², dxy, and dz²). acs.org This interaction results in a significant blue-shift in the N 1s core level absorption spectra, indicative of the abstraction of electron density from the nitrogen site upon bond formation. nih.gov

The electronic ground state of the Fe(III)-EDTA complex is a high-spin sextet state. nih.gov The bonding angles in the xy-plane are typically around 70°, which is a deviation from the ideal 90° of a perfect octahedron. This distortion is due to the constraints imposed by the short ethylene (B1197577) backbone of the EDTA ligand. nih.gov Consequently, in an aqueous environment, a water molecule can also coordinate with the metal center. nih.gov Quantum chemistry calculations have also been used to compare the stability of the Fe(III)-EDTA complex with other iron chelates, confirming its high thermodynamic stability. nih.gov For instance, the free energy of the Fe(III)-EDTA complex is significantly lower than that of the iron(III)-citrate complex, indicating a more stable chelation. nih.gov

| Parameter | Value/Description | Methodology |

|---|---|---|

| Geometry Optimization | Distorted Octahedral | DFT (PBE0 functional) nih.gov |

| Fe-O Bond Length (planar) | ~1.968 Å | DFT (B3LYP/DEF2-TZVP) mdpi.comsemanticscholar.org |

| Fe-O Bond Length (axial) | ~1.924 Å | DFT (B3LYP/DEF2-TZVP) mdpi.comsemanticscholar.org |

| Fe-N Bond Length | ~2.003 Å | DFT (B3LYP/DEF2-TZVP) mdpi.comsemanticscholar.org |

| Electronic Ground State | High-spin Sextet | DFT Calculations nih.gov |

| Solvation Model | Conductor-like Polarizable Continuum Model (CPCM) / Solvation Model Based on Density (SMD) | Implicit solvent model for aqueous environment nih.govmdpi.comsemanticscholar.org |

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the this compound complex in solution, providing insights into the flexibility of the ligand, the stability of the coordination bonds over time, and the interactions with the surrounding solvent molecules. Ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine the forces between atoms at each time step, is particularly powerful for studying bond-breaking and formation processes.

AIMD simulations of the Fe(EDTA)⁻ complex have been performed to investigate its thermal decomposition. mdpi.comsemanticscholar.orgnih.gov These simulations track the trajectory of each atom over time, revealing the sequence of events that lead to the breakdown of the complex at high temperatures. For instance, at 3000 K, the Fe(EDTA)⁻ complex undergoes intense vibrations, and the initial decomposition step is often the breaking of a C-C bond within a carboxylate group, leading to the release of a CO₂ molecule. semanticscholar.org The simulations also show that the Fe-N bonds are less stable and tend to break before the Fe-O bonds, which is consistent with the findings from static quantum mechanical calculations. mdpi.comnih.gov

The development of accurate force fields is crucial for performing classical MD simulations of metal complexes like this compound. nih.gov Force fields consist of a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For metal-containing systems, these parameters need to accurately represent the coordination geometry and the non-bonded interactions between the metal ion and the ligand, as well as with the solvent.

| Parameter | Value/Setting | Simulation Details |

|---|---|---|

| Simulation Type | Ab Initio Molecular Dynamics (AIMD) | CP2K/Quickstep program mdpi.com |

| Ensemble | NVT (Canonical) | Constant Number of particles, Volume, and Temperature mdpi.comsemanticscholar.org |

| Temperature | 3000 K | To accelerate the decomposition process mdpi.comsemanticscholar.org |

| Simulation Time | 5000 fs (5 ps) | Duration of the simulation mdpi.comsemanticscholar.orgnih.gov |

| Time Step | 0.5 fs | Integration time step mdpi.comsemanticscholar.orgnih.gov |

| Thermostat | Nosé-Hoover | To maintain the desired temperature mdpi.comsemanticscholar.org |

Structure-Activity Relationship Modeling for Chelation Efficiency

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological or chemical activity. In the context of this compound and related chelators, these models can be developed to predict the chelation efficiency for iron and other metal ions.

The goal of such modeling is to identify the key molecular features, or descriptors, that influence the stability of the metal-ligand complex. chemintelligence.com These descriptors can be physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area, or they can be derived from the three-dimensional structure of the molecule, such as steric and electronic parameters. rgdscience.com For a series of EDTA analogues, one could develop a QSAR model to predict their iron chelation efficiency based on calculated molecular descriptors. nih.gov

For example, modifications to the EDTA backbone could be explored to understand how changes in steric hindrance or the electronic properties of the coordinating groups affect the stability of the iron complex. nih.gov A QSAR model would involve calculating a variety of molecular descriptors for each analogue and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. chemintelligence.comnih.gov

| Molecular Descriptor | Description | Potential Influence on Chelation Efficiency |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of the atoms in the molecule. | Can influence solubility and steric accessibility of the binding site. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | Affects the solubility of the chelator and its ability to cross biological membranes. |

| Number of Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | Can influence the solvation of the ligand and its interaction with the metal ion. |

| Number of Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | Directly related to the coordinating atoms for the metal ion. |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms. | Related to the polarity of the molecule and its ability to interact with the aqueous environment. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Reflect the electron-donating and accepting capabilities of the ligand, crucial for bond formation. |

Future Research Directions for Sodium Feredetate

The ongoing utility of sodium feredetate in various sectors, coupled with increasing environmental scrutiny of synthetic chelates, necessitates forward-looking research to enhance its efficacy, sustainability, and range of applications. Future investigations are poised to focus on refining analytical techniques, understanding its environmental fate, developing greener synthesis methods, and exploring novel industrial uses.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing sodium feredetate (C₁₀H₁₂FeN₂NaO₈) with high purity, and how can impurities be minimized during synthesis?

- Methodological Answer : Synthesis typically involves chelation of ferric ions with ethylenediaminetetraacetic acid (EDTA) derivatives under controlled pH and temperature. Purification steps, such as recrystallization from aqueous ethanol, are critical to minimize residual solvents or unreacted precursors. Characterization via X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) ensures structural fidelity. For reproducibility, document reaction stoichiometry, solvent ratios, and crystallization conditions in detail .

- Data Reliability : Small-scale synthesis (common in academic settings) may limit analytical data; use corrected purity values (e.g., HPLC with adjustments for residual solvents) rather than raw chromatographic results .

Q. How should this compound’s stability be assessed under varying storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines. Monitor degradation via UV-Vis spectroscopy for Fe³⁺ release or HPLC for organic byproducts. Include control samples stored at -20°C as a baseline. For short-term studies, use thermal gravimetric analysis (TGA) to assess hygroscopicity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Pair Fourier-transform infrared spectroscopy (FTIR) with EDTA-specific ligand vibration bands (~1600 cm⁻¹) to confirm chelation. High-resolution mass spectrometry (HRMS) validates molecular weight (367.05 g/mol). For purity, combine reverse-phase HPLC with inductively coupled plasma mass spectrometry (ICP-MS) to quantify Fe³⁺ content .

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular dynamics) predict this compound’s reactivity in biological systems?

- Methodological Answer : Density functional theory (DFT) optimizes the molecule’s geometry to identify reactive sites (e.g., Fe³⁺ coordination). Molecular dynamics (MD) simulations in explicit solvent models (e.g., SPC/E water) can predict ligand-exchange kinetics. Validate predictions with in vitro assays measuring iron release rates .

Q. What experimental designs resolve contradictions in reported pharmacological efficacy (e.g., iron bioavailability vs. toxicity)?

- Methodological Answer : Use a factorial design to isolate variables (e.g., dosage, administration route, cellular uptake mechanisms). Compare in vivo models (e.g., murine iron-deficiency anemia) with in vitro Caco-2 cell assays to differentiate systemic vs. cellular effects. Employ meta-analysis to reconcile disparate datasets .

Q. How do pH and redox conditions influence this compound’s iron release mechanism, and how can this be quantified experimentally?

- Methodological Answer : Design pH-dependent kinetic studies using stopped-flow spectrophotometry to monitor Fe³⁺ dissociation rates. Electrochemical methods (cyclic voltammetry) assess redox stability. Data interpretation should account for competing ligands (e.g., plasma proteins) using conditional stability constants (log K) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model dose-response curves. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, bootstrap resampling reduces type I/II errors. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

- Methodological Answer : Maintain strict control over mixing rates and temperature gradients during scaling. Use process analytical technology (PAT) tools like in-situ Raman spectroscopy to monitor reaction progress. Publish detailed protocols, including raw material sources and equipment specifications (e.g., reactor geometry) .

Ethical & Reporting Standards

Q. What guidelines should be followed when reporting this compound’s toxicological data in peer-reviewed journals?

- Methodological Answer : Adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and ARRIVE 2.0 guidelines for in vivo studies. Disclose batch-specific purity data and storage conditions. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for supplementary datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.